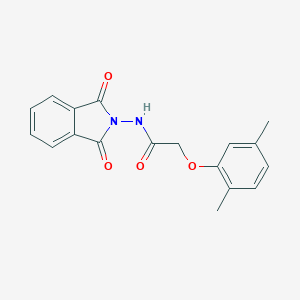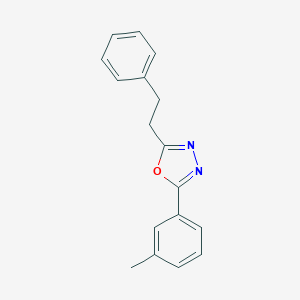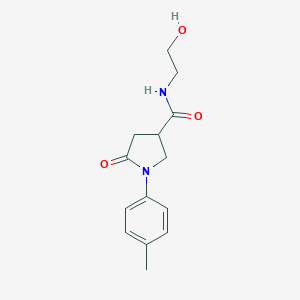![molecular formula C15H12N2O3 B506527 3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-1H-INDOL-2-ONE CAS No. 83393-56-0](/img/structure/B506527.png)
3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-1H-INDOL-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-1H-INDOL-2-ONE typically involves the condensation of indole derivatives with pyridine-based compounds under specific reaction conditions. One common method involves the use of α,β-unsaturated ketones as nucleophiles, which react with indole derivatives to form the desired product . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-1H-INDOL-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Pyridine-2-carboxylic acid: A pyridine-based compound with similar structural features.
Uniqueness
3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-1H-INDOL-2-ONE is unique due to its combination of indole and pyridine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Eigenschaften
CAS-Nummer |
83393-56-0 |
|---|---|
Molekularformel |
C15H12N2O3 |
Molekulargewicht |
268.27g/mol |
IUPAC-Name |
3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1H-indol-2-one |
InChI |
InChI=1S/C15H12N2O3/c18-13(10-5-7-16-8-6-10)9-15(20)11-3-1-2-4-12(11)17-14(15)19/h1-8,20H,9H2,(H,17,19) |
InChI-Schlüssel |
PWCSGWWCYIKEJI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=NC=C3)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=NC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ETHYL 3-({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE](/img/structure/B506445.png)
![2-(4-tert-butylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B506447.png)
![2-{[4-(Azepan-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B506449.png)
![2-({4-[(diethylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B506450.png)
![4-[(cyclohexylcarbonyl)amino]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B506451.png)

![2,4-Dichlorophenyl 3-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]propyl ether](/img/structure/B506456.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-chlorobenzamide](/img/structure/B506457.png)


![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B506463.png)

![N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}cyclohexanecarboxamide](/img/structure/B506465.png)
![5-[[5-(2-Bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B506466.png)
